The synthesis of AT-1001 has been extensively studied and optimized using various methods. One prominent approach is microwave-assisted peptide synthesis, utilizing standard Fmoc (Fluorenylmethyloxycarbonyl) chemistry. This method enhances the efficiency and speed of peptide assembly by applying microwave energy to facilitate reactions.
AT-1001 consists of an octapeptide sequence that exhibits a specific three-dimensional conformation critical for its biological activity.
The chemical reactivity of AT-1001 primarily revolves around its interactions with biological targets rather than traditional chemical reactions seen in small molecules.
The mechanism by which AT-1001 exerts its effects involves several key processes:
AT-1001 exhibits several notable physical and chemical properties:
AT-1001 has promising applications across various scientific fields:
AT-1001, chemically designated as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a small organic molecule with a molecular weight of 309.25 g/mol and the formula C₁₅H₂₁BrN₂ [4] [6]. Its structure features a brominated phenyl ring attached to a modified azabicyclononane scaffold, conferring rigidity and stereospecificity critical for receptor interaction. The exo-noradamantane core and bromophenyl moiety optimize binding to nicotinic acetylcholine receptors (nAChRs) through hydrophobic interactions and halogen bonding [2] [5].
AT-1001 exhibits nanomolar affinity for α3β4 nAChRs, with a reported binding affinity (Ki) of 2.4 nM in radioligand displacement assays using [³H]epibatidine [2] [4]. This high affinity arises from its ability to occupy the orthosteric site of α3β4 nAChRs, competitively inhibiting epibatidine binding. Saturation binding studies reveal complex kinetics: increasing AT-1001 concentrations reduce maximal [³H]epibatidine binding (Bmax), suggesting allosteric modulation or receptor occlusion [2] [8].
Table 1: Binding Affinity of AT-1001 at nAChR Subtypes
| nAChR Subtype | Ki (nM) | Selectivity Ratio | 
|---|---|---|
| α3β4 | 2.4 ± 0.3 | 1 (Reference) | 
| α4β2 | 220 ± 25 | >90-fold | 
| α7 | >1,000 | >400-fold | 
Data derived from competition binding assays in transfected HEK-293 cells [2] [4] [5].
AT-1001 demonstrates >90-fold selectivity for α3β4 over α4β2 nAChRs (Ki = 220 nM) and >400-fold selectivity over α7 nAChRs (Ki > 1,000 nM) [2] [4]. This specificity is attributed to complementary steric and electrostatic interactions with residues unique to the α3β4 ligand-binding pocket. Notably, human α3β4 nAChRs show higher affinity for AT-1001 than rat receptors due to differences in the β4 subunit extracellular domain [8].
While AT-1001 competes with epibatidine for binding at α3β4 nAChRs, functional studies reveal non-competitive inhibition characteristics:
AT-1001 potently modulates ionotropic signaling in α3β4-expressing cells:
Table 2: Functional Effects of AT-1001 at α3β4 nAChRs
| Functional Assay | Effect of AT-1001 | Potency (IC₅₀/EC₅₀) | 
|---|---|---|
| Epibatidine Ca²⁺ flux | Inhibition (80–90% suppression) | 8 nM | 
| Acetylcholine Ca²⁺ flux | Partial agonism (65–70% efficacy) | 15 nM (EC₅₀) | 
| Epibatidine-induced currents | Reversible blockade | 12 nM | 
| Receptor desensitization | Concentration-dependent; slower recovery | 3 nM (human) | 
Data synthesized from functional studies in HEK-293 cells [2] [3] [8].
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1